molecular formula C10H9N3O2 B1418607 phenyl N-(1H-pyrazol-4-yl)carbamate CAS No. 1154876-74-0

phenyl N-(1H-pyrazol-4-yl)carbamate

Cat. No.: B1418607
CAS No.: 1154876-74-0
M. Wt: 203.2 g/mol
InChI Key: UMXACRORSCJJDF-UHFFFAOYSA-N
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Description

Phenyl N-(1H-pyrazol-4-yl)carbamate is a useful research compound. Its molecular formula is C10H9N3O2 and its molecular weight is 203.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry Applications

Pyrazole derivatives, including structures related to phenyl N-(1H-pyrazol-4-yl)carbamate, have been widely studied for their therapeutic potentials. Research indicates that these compounds exhibit a broad spectrum of biological activities, making them valuable in drug discovery and development. For instance, pyrazole derivatives have been acknowledged for their antimicrobial, anticancer, anti-inflammatory, and antifungal properties, highlighting their role as pharmacophores in medicinal chemistry. The diversity in biological activity stems from their ability to interact with various biological targets, offering pathways to novel therapeutic agents (Kumar, Bansal, & Goyal, 2020; Dar & Shamsuzzaman, 2015).

Environmental Studies

In environmental science, the focus has been on understanding the degradation, metabolism, and environmental fate of carbamate pesticides, which share a functional group with this compound. Studies have reviewed the degradation pathways, including hydrolysis, photolysis, and microbial degradation, highlighting the environmental impact of these compounds and their metabolites. These insights are crucial for assessing the ecological safety and regulatory compliance of carbamate-based pesticides (Smith & Bucher, 2012).

Synthetic Methodologies

The synthesis of pyrazole derivatives has been a subject of significant interest due to their relevance in medicinal chemistry. Recent reviews have detailed advancements in synthetic methods, including multicomponent reactions (MCRs), which offer efficient routes to biologically active molecules containing the pyrazole moiety. These methodologies enable the rapid construction of pyrazole-based scaffolds with diverse biological activities, facilitating the development of new drugs and materials (Becerra, Abonía, & Castillo, 2022).

Biochemical Analysis

Biochemical Properties

Phenyl N-(1H-pyrazol-4-yl)carbamate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, which can lead to alterations in metabolic pathways. For example, this compound can bind to the active sites of enzymes, thereby inhibiting their activity and affecting the overall biochemical processes within the cell .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of specific genes involved in metabolic pathways, leading to changes in cellular function. Additionally, this compound can modulate cell signaling pathways, which can impact cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to specific enzymes, inhibiting their activity and leading to downstream effects on metabolic pathways. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enzyme inhibition and modulation of metabolic pathways. At higher doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. The compound’s interactions with specific enzymes play a crucial role in its overall impact on metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments. The compound’s distribution within the cell can affect its activity and function .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell. This localization is essential for its interactions with biomolecules and its overall biochemical effects .

Properties

IUPAC Name

phenyl N-(1H-pyrazol-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c14-10(13-8-6-11-12-7-8)15-9-4-2-1-3-5-9/h1-7H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMXACRORSCJJDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NC2=CNN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.